N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide
Description
N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a pyrrolidin-3-yl core substituted with a 3,4-dimethoxyphenyl group and a 4-fluorophenoxyacetamide side chain. This structure combines electron-rich aromatic moieties (dimethoxy and fluorophenoxy groups) with a polar 5-oxopyrrolidine ring, likely influencing its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5/c1-26-17-8-5-15(10-18(17)27-2)23-11-14(9-20(23)25)22-19(24)12-28-16-6-3-13(21)4-7-16/h3-8,10,14H,9,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPRHNSEVARNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a dimethoxyphenyl halide reacts with the pyrrolidinone intermediate.
Introduction of the Fluorophenoxyacetamide Moiety: The final step involves the reaction of the intermediate with a fluorophenoxyacetamide derivative under appropriate conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Researchers explore its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
A-740003 (P2X7 Receptor Antagonist)
Structure: A-740003 ([N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide]) shares the 3,4-dimethoxyphenylacetamide backbone but incorporates a quinoline-cyanoimino substituent. Activity: A-740003 is a selective P2X7 receptor antagonist, demonstrating dose-dependent efficacy in reducing neuropathic pain in rodent models (ED₅₀: 30 mg/kg) . Key Differences:
- The 5-oxopyrrolidine ring may enhance solubility compared to A-740003’s bulky tert-leucine-derived side chain.
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide)
Structure: Rip-B features a benzamide group linked to a 3,4-dimethoxyphenethylamine chain. Synthesis: Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
Benzothiazole-Based Acetamides (Patent Derivatives)
Examples :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
Structural Insights : - The trifluoromethyl/methoxy groups in these analogs improve lipophilicity and CNS penetration compared to the target compound’s fluorophenoxy group .
Fluorophenyl-Substituted Chromenones (Example 83)
Structure: 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key Comparison:
- The chromenone core replaces the pyrrolidinone, introducing planar aromaticity and π-π interactions.
- Multiple fluorine substitutions (e.g., 3-fluoro-4-isopropoxyphenyl) may enhance target binding affinity but reduce solubility relative to the target compound’s single 4-fluorophenoxy group .
Sulfanyl Acetamide Derivatives
Example: 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide. Activity: Sulfanyl groups often confer antioxidant or enzyme inhibitory properties.
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 392.39 g/mol
- CAS Number : 900997-43-5
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors that play roles in inflammatory responses and cancer progression.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in cellular models. It appears to modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling.
3. Neuroprotective Properties
Preliminary findings suggest neuroprotective effects in models of neurodegenerative diseases. The compound may help protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions like Alzheimer's disease.
Case Studies
-
Anticancer Efficacy in Colon Cancer Models
- A study evaluated the effect of the compound on HT-29 colon cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers (e.g., caspase activation).
- Table 1: Anticancer Activity Data
Concentration (µM) Cell Viability (%) Apoptosis Induction (%) 0 100 5 10 75 20 25 50 40 50 30 70 -
Inflammation Reduction in Macrophage Models
- In a study involving LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels.
- Table 2: Inflammatory Cytokine Levels
Treatment TNF-alpha (pg/mL) IL-6 (pg/mL) Control 150 200 Compound (10 µM) 80 90 Compound (50 µM) 30 40
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
